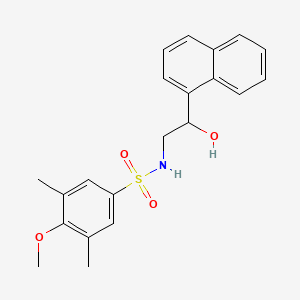

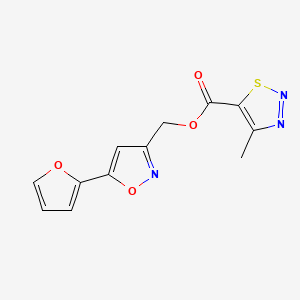

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HN1 is a sulfonamide derivative that has been synthesized using a variety of methods.

Aplicaciones Científicas De Investigación

Antibacterial and Modulatory Activity

Compounds synthesized from naphthalene derivatives have been investigated for their antibacterial and modulatory activities. One study evaluated the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol. Although the minimum inhibitory concentrations (MICs) of these substances were not clinically significant on their own, their combination with aminoglycosides like gentamicin and amikacin showed potential as a therapeutic alternative to bacterial resistance and side effect reduction (Figueredo et al., 2020).

Interaction with Bovine Serum Albumin

Another area of research is the interaction between naphthalene derivatives and proteins, such as Bovine Serum Albumin (BSA). A study focused on understanding the binding constants of naphthalene-based probes with BSA, providing insights into the molecular interactions at play, which could be pivotal for drug delivery systems and the design of fluorescent probes (Ghosh, Rathi, & Arora, 2016).

Environmental Contaminant Degradation

Naphthalene derivatives have also been explored for environmental applications, such as the degradation of pollutants. A study on the intensification of wastewater treatment processes used a combination of ozonated microbubbles and H2O2 for effective removal of naproxen, a nonsteroidal anti-inflammatory drug considered an emerging water contaminant. This approach demonstrates the potential of naphthalene derivatives in enhancing the degradation of pollutants in water (Patel et al., 2019).

Synthesis and Bioactivity

Research has also focused on the synthesis of naphthalene sulfonamide derivatives as potent antibacterial agents. One effort involved reacting naphthalen-1-amine with various sulfonamide groups, showing significant antibacterial activity against various strains, highlighting the pharmaceutical potential of these compounds (Abbasi et al., 2015).

Alzheimer's Disease Research

Furthermore, naphthalene derivatives have been used in Alzheimer's disease research, specifically for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. The use of certain fluorinated derivatives in conjunction with positron emission tomography provides a noninvasive technique for monitoring the progression of Alzheimer's disease, facilitating diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-14-11-17(12-15(2)21(14)26-3)27(24,25)22-13-20(23)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,20,22-23H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKKRTXLELLBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)

![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)